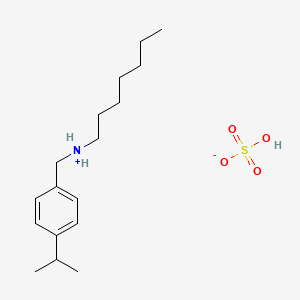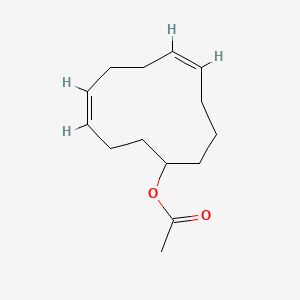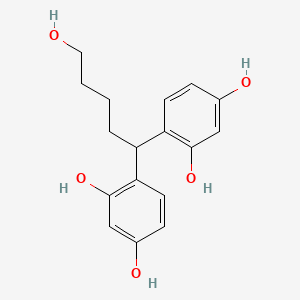
1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a sulfanylidenepyrimidinone core. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The hydroxy and sulfanylidenyl groups are then added using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and solvents to facilitate the reactions and improve efficiency. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: This compound shares the chlorophenyl group but differs in its core structure and functional groups.
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Similar in having a chlorophenyl group, but with a different core and functional groups.
Uniqueness
1-(2-Chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
76153-07-6 |
|---|---|
Molecular Formula |
C22H15ClN4O2S |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-hydroxy-3-phenyl-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C22H15ClN4O2S/c23-17-13-7-8-14-18(17)27-21(29)19(25-24-15-9-3-1-4-10-15)20(28)26(22(27)30)16-11-5-2-6-12-16/h1-14,29H |
InChI Key |
PWCIRIAEDWQEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


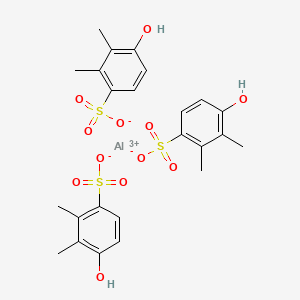

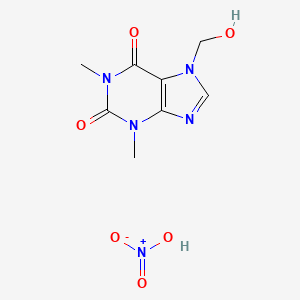
![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
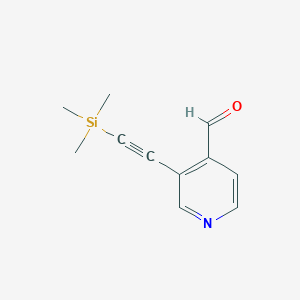
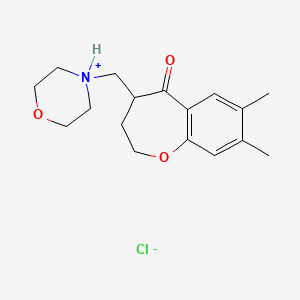
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)

